molecular formula C20H23N5O4S B2664906 Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 872996-32-2

Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No.: B2664906
CAS No.: 872996-32-2
M. Wt: 429.5
InChI Key: SPVTUANMEFQOHU-UHFFFAOYSA-N
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole-containing compounds is characterized by a five-membered ring with three nitrogen atoms . The specific molecular structure of “Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole-containing compounds are diverse and depend on the specific substituents present in the molecule . Without specific information on “this compound”, it’s difficult to provide a detailed analysis of its chemical reactions.

Scientific Research Applications

Antimicrobial Activity

A study focused on the synthesis and antimicrobial evaluation of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate, suggests a potential antimicrobial application of structurally related compounds. The synthesized compounds showed promising results in their antimicrobial activity screening (El‐Kazak & Ibrahim, 2013).

Insecticidal Applications

Another research avenue explored the synthesis of various heterocycles incorporating a thiadiazole moiety for their insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This study utilized a precursor, which, although different, shares a thematic relevance with the chemical structure of interest, highlighting the potential for developing insecticidal agents from such complex molecules (Fadda et al., 2017).

Synthesis of Heterocycles

The versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate in synthesizing a wide array of trifluoromethyl heterocycles, including triazoles and pyridines, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, underscores the synthetic utility of compounds related to Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate in creating diverse heterocyclic structures, which are crucial in medicinal chemistry and material science (Honey et al., 2012).

Catalytic Applications

The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, serving as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons, suggests a potential application in catalysis for related this compound structures. This highlights the broader utility of such compounds in facilitating chemical transformations, thereby contributing to green chemistry and sustainable processes (Ghorbanloo & Alamooti, 2017).

Mechanism of Action

The mechanism of action of 1,2,4-triazole-containing compounds can vary widely depending on their specific structure and the biological system they interact with . Detailed studies would be needed to determine the mechanism of action of “Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate”.

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole-containing compounds can vary widely and are typically determined through specific toxicological studies . Without these studies, it’s difficult to provide accurate information on the safety and hazards of “Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate”.

Future Directions

The future directions in the field of 1,2,4-triazole-containing compounds are likely to involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Properties

IUPAC Name

ethyl 2-[[3-[2-[(4-methoxybenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-4-29-20(27)13(2)30-18-10-9-16-22-23-17(25(16)24-18)11-12-21-19(26)14-5-7-15(28-3)8-6-14/h5-10,13H,4,11-12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVTUANMEFQOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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